![molecular formula C25H16O9 B2752138 3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate CAS No. 859137-75-0](/img/structure/B2752138.png)
3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate
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Overview
Description
The compound “3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate” appears to contain several functional groups and structural motifs that are common in organic chemistry. These include a chromen-7-yl group, a benzo[d][1,3]dioxole group, and a methoxycarbonyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the carbonyl group, the ether groups, and the aromatic rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups and overall structure. For example, the presence of the aromatic rings and ether groups could influence its solubility, while the carbonyl group could influence its reactivity .Scientific Research Applications
Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) Inhibitors
- Functional Tests : Active compounds (e.g., A12, B1, B3, B4, and B14) restored LDLR levels on hepatic cell surfaces and increased extracellular LDL uptake in the presence of PCSK9. Notably, molecule B14 exhibited excellent performance .
Antimicrobial Properties
- Compound Role : The unique structure of this compound may contribute to its antimicrobial potential. Further studies are needed to explore its efficacy against specific strains of microorganisms .
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids, have been synthesized and studied for their interactions with various biological targets
Mode of Action
It’s known that benzo[d][1,3]dioxole derivatives possess cytotoxic activity against several human tumor cell lines . This suggests that the compound might interact with its targets to induce cytotoxic effects. More detailed studies are required to elucidate the precise mode of action.
Biochemical Pathways
Compounds with similar structures have been found to regulate cytochrome p450-dependent drug oxidation , which is crucial in the process of eliminating drugs from the body
Pharmacokinetics
It’s known that methylenedioxyphenyl (mdp) compounds, which include 1,3-benzodioxole, regulate cytochrome p450-dependent drug oxidation . This process is important in the elimination of drugs from the body, suggesting that this compound may have significant pharmacokinetic interactions.
Result of Action
1,3-benzodioxole derivatives have been reported to show potent antioxidant and antibacterial activities . They also possess cytotoxic activity against several human tumor cell lines . These findings suggest that this compound may have similar effects.
Action Environment
It’s known that the stability of similar compounds can be affected by factors such as temperature, light, and air exposure
properties
IUPAC Name |
[3-(4-methoxycarbonylphenoxy)-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16O9/c1-29-24(27)14-2-5-16(6-3-14)33-22-12-30-20-11-17(7-8-18(20)23(22)26)34-25(28)15-4-9-19-21(10-15)32-13-31-19/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNZZLAQEIJOAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate |
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